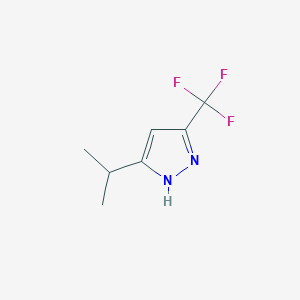

3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole

Description

Properties

IUPAC Name |

5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2/c1-4(2)5-3-6(12-11-5)7(8,9)10/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFMPASDBKDTNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The presence of both a trifluoromethyl group and an isopropyl group on the pyrazole ring imparts unique physicochemical properties that are valuable in the design of novel bioactive molecules and functional materials.

Chemical Structure and Properties

This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted at the 3-position with a trifluoromethyl group and at the 5-position with an isopropyl group. The trifluoromethyl moiety significantly impacts the compound's acidity, lipophilicity, and metabolic stability, while the isopropyl group contributes to its steric profile.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value | Source |

| CAS Number | 52118-86-2 | N/A |

| Molecular Formula | C₇H₉F₃N₂ | N/A |

| Molecular Weight | 178.15 g/mol | N/A |

| InChIKey | FPFMPASDBKDTNH-UHFFFAOYSA-N | N/A |

| IUPAC Name | 3-(Trifluoromethyl)-5-(propan-2-yl)-1H-pyrazole | N/A |

| Synonyms | 1H-Pyrazole, 3-(1-methylethyl)-5-(trifluoromethyl)- | N/A |

Table 2: Physical Properties of Analogous Trifluoromethyl-Pyrazoles

| Compound | Melting Point (°C) | Boiling Point (°C) |

| 3-(Trifluoromethyl)pyrazole | 45-47 | 70 @ 2 mmHg[1] |

| 3-Methyl-5-(trifluoromethyl)-1H-pyrazole | Data not available | Data not available |

| 3,5-Bis(trifluoromethyl)pyrazole | 83-85 | 147[2] |

Experimental Protocols: A Representative Synthesis

A definitive, published synthesis protocol specifically for this compound is not available. However, a standard and reliable method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with hydrazine. The following protocol is a representative method adapted from well-established procedures for analogous compounds.[3]

The key intermediate required is 4,4,4-trifluoro-1-isopropyl-1,3-butanedione . This precursor can be synthesized via a Claisen condensation reaction.

Part A: Synthesis of 4,4,4-Trifluoro-1-isopropyl-1,3-butanedione (Intermediate)

-

Reaction Setup: A dry, 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

-

Reagent Preparation: Sodium methoxide (1.1 equivalents) is suspended in anhydrous diethyl ether (200 mL) under a nitrogen atmosphere.

-

Reactant Addition: A solution of ethyl trifluoroacetate (1.0 equivalent) and 3-methyl-2-butanone (1.05 equivalents) in 50 mL of anhydrous diethyl ether is added dropwise to the stirred suspension over 1 hour.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 12 hours, followed by refluxing for 4 hours to ensure complete reaction.

-

Work-up and Isolation: The mixture is cooled to 0°C and quenched by the slow addition of 10% aqueous hydrochloric acid until the pH is acidic. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude β-diketone intermediate is purified by vacuum distillation to yield the pure product.

Part B: Synthesis of this compound

-

Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reactant Addition: The purified 4,4,4-trifluoro-1-isopropyl-1,3-butanedione (1.0 equivalent) is dissolved in ethanol (100 mL). Hydrazine hydrate (1.1 equivalents) is added dropwise to the solution at room temperature.

-

Reaction Conditions: After the initial exothermic reaction subsides, the mixture is heated to reflux for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (100 mL) and washed with water (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, this compound.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis pathway for this compound.

Caption: A representative two-step synthetic route to the target compound.

Logical Workflow: Compound Characterization

After synthesis and purification, a standard workflow is employed to verify the structure and purity of the final compound. This process is critical for ensuring the quality of the material for subsequent research and development.

Caption: Standard workflow for chemical structure and purity verification.

References

An In-depth Technical Guide to 3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available information on its chemical identity, properties, and potential biological relevance, drawing comparisons with structurally related and well-studied pyrazole derivatives. While specific experimental data for this compound is limited in publicly accessible literature, this guide establishes a foundational understanding for researchers investigating its potential applications.

Chemical Identity and Properties

The nomenclature and fundamental properties of this compound are essential for its accurate identification and handling in a research setting.

IUPAC Name: this compound

CAS Number: 52118-86-2[1]

Physicochemical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes the available information. For context, properties of the related, simpler compound, 3-(trifluoromethyl)-1H-pyrazole, are included.

| Property | This compound | 3-(Trifluoromethyl)-1H-pyrazole (for comparison) |

| Molecular Formula | C7H9F3N2[2] | C4H3F3N2 |

| Molecular Weight | 178.15 g/mol [2] | 136.08 g/mol |

| Purity | ≥98% (as commercially available)[2] | 99% |

| Appearance | Data not available | White to pale yellow crystalline powder |

| Melting Point | Data not available | 45-47 °C |

| Boiling Point | Data not available | 70 °C at 2 mmHg |

| Solubility | Data not available | Data not available |

Note: The lack of comprehensive physical data necessitates experimental determination for any research application.

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis

The most common and effective method for synthesizing pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For the target molecule, this would involve the reaction of 4,4,4-trifluoro-1-(2-methyl-1-oxopropyl)butane-1,3-dione with hydrazine hydrate.

Materials:

-

4,4,4-trifluoro-1-(2-methyl-1-oxopropyl)butane-1,3-dione

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent like acetic acid)

-

Glacial acetic acid (optional, as catalyst)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve 4,4,4-trifluoro-1-(2-methyl-1-oxopropyl)butane-1,3-dione (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1-1.2 equivalents) dropwise to the solution at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the isopropyl protons (a doublet and a septet) and the pyrazole ring proton (a singlet).

-

¹³C NMR will confirm the presence of the trifluoromethyl group (a quartet), the isopropyl group, and the pyrazole ring carbons.

-

¹⁹F NMR will show a singlet corresponding to the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching, C=N stretching, and C-F stretching should be observed.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed to confirm its molecular weight and formula.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are not currently published. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[3][4] Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against COX enzymes or other related biological targets.

Hypothesized Mechanism of Action: COX Inhibition

The anti-inflammatory effects of NSAIDs like Celecoxib are primarily due to the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[4][5]

The logical workflow for investigating the potential anti-inflammatory activity of this compound would be as follows:

Caption: Experimental workflow for assessing the COX inhibitory activity.

Potential Signaling Pathway Involvement

Should this compound demonstrate COX-2 inhibitory activity, it would likely modulate the prostaglandin synthesis pathway. The diagram below illustrates the canonical COX-2 signaling cascade.

Caption: Hypothesized inhibition of the COX-2 signaling pathway.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for biological activity, particularly in the context of inflammation and pain management, due to its structural relation to known COX inhibitors. This technical guide has provided its confirmed chemical identity and a proposed synthetic route. Future research should focus on the actual synthesis and thorough characterization of this compound, followed by a systematic evaluation of its biological properties. In vitro screening against a panel of relevant targets, starting with COX-1 and COX-2, would be a logical first step to elucidate its pharmacological profile and potential for further development as a therapeutic agent.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific molecule, this document also includes data from structurally related compounds to offer a comparative context and potential estimations. Furthermore, a proposed synthetic protocol and a summary of the biological activities of analogous compounds are presented to guide future research and development efforts.

Core Physicochemical Properties

This compound is a fluorinated heterocyclic compound with the molecular formula C7H9F3N2 and a molecular weight of 178.158 g/mol .[1] Its unique structure, featuring a pyrazole ring substituted with a trifluoromethyl group and an isopropyl group, suggests potential applications in medicinal chemistry and materials science. The trifluoromethyl group can significantly influence properties such as metabolic stability, lipophilicity, and binding interactions.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-(Trifluoromethyl)pyrazole | 3,5-Bis(trifluoromethyl)pyrazole | 3-Methyl-5-(trifluoromethyl)-1H-pyrazole |

| CAS Number | 52118-86-2[1] | 20154-03-4 | 14704-41-7 | 10010-93-2 |

| Molecular Formula | C7H9F3N2[1] | C4H3F3N2 | C5H2F6N2 | C5H5F3N2 |

| Molecular Weight | 178.158 g/mol [1] | 136.08 g/mol | 204.07 g/mol | 150.10 g/mol |

| Melting Point | Not available | 45-47 °C | 83-85 °C | Not available |

| Boiling Point | Not available | 70 °C / 2 mmHg | 147 °C[2] | Not available |

| pKa | Not available | Not available | Not available | Not available |

| Solubility | Not available | Not available | Soluble in Methanol[2] | Not available |

| logP (Predicted) | Not available | Not available | Not available | 1.5 |

| Purity | 98%[1] | Not available | Not available | Not available |

| Color/Form | Not available[1] | Not available | Powder to crystal | Not available |

Proposed Synthesis Protocol

While a specific experimental protocol for the synthesis of this compound is not detailed in the literature, a plausible synthetic route can be devised based on established methods for the preparation of trifluoromethyl-substituted pyrazoles. A common and effective method involves the condensation reaction between a β-diketone and a hydrazine derivative.

Proposed Synthesis of this compound:

A potential synthesis route involves the reaction of 1,1,1-trifluoro-4-methylpentane-2,4-dione with hydrazine hydrate.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,1-trifluoro-4-methylpentane-2,4-dione (1 equivalent) dissolved in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired this compound.

-

Characterization: The structure and purity of the final compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

Below is a workflow diagram illustrating this proposed synthetic pathway.

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of this compound are not currently published. However, the pyrazole scaffold, particularly when substituted with a trifluoromethyl group, is a well-established pharmacophore present in numerous biologically active compounds.

Derivatives of 3-(trifluoromethyl)pyrazole have been reported to exhibit a range of biological activities, including:

-

Anti-inflammatory Activity: Many pyrazole derivatives are known to act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3] The trifluoromethyl group can enhance the potency and selectivity of these inhibitors.

-

Anticancer Activity: Certain trifluoromethyl-pyrazole compounds have shown promising antiproliferative activity against various cancer cell lines.[4][5] The proposed mechanisms often involve the inhibition of protein kinases or other enzymes crucial for cancer cell growth and survival.

-

Antibacterial and Antimicrobial Activity: The pyrazole nucleus is a component of several antimicrobial agents. Trifluoromethyl-substituted pyrazoles have demonstrated potent activity against drug-resistant bacteria, such as MRSA.[6]

Given the structural similarities, it is plausible that this compound could exhibit one or more of these biological activities. Further investigation is required to determine its specific biological targets and mechanisms of action.

The diagram below illustrates the structural relationship between the target compound and other biologically active trifluoromethyl-pyrazoles.

Caption: Relationship of the target compound to known bioactive pyrazoles.

Conclusion and Future Directions

This compound is a compound of significant interest for which a substantial data gap currently exists in the scientific literature. This guide has provided the foundational chemical information available, proposed a viable synthetic route, and highlighted potential areas of biological activity based on structurally related molecules.

Future research should focus on:

-

Experimental determination of key physicochemical properties: Obtaining accurate data for melting point, boiling point, pKa, solubility, and logP is crucial for any drug development pipeline.

-

Optimization of the synthetic protocol: The proposed synthesis should be experimentally validated and optimized for yield and purity.

-

Biological screening: The compound should be screened against a panel of biological targets, including those related to inflammation, cancer, and infectious diseases, to identify its primary mechanism of action and potential therapeutic applications.

-

Investigation of signaling pathways: Once a biological activity is confirmed, further studies will be necessary to elucidate the specific signaling pathways involved.

This technical guide serves as a valuable starting point for researchers and scientists interested in exploring the potential of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 14704-41-7 CAS MSDS (3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

3-(trifluoromethyl)-5-isopropyl-1H-pyrazole molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₇H₉F₃N₂ |

| Molecular Weight | 178.16 g/mol |

Synthesis and Characterization

General Experimental Protocol: Synthesis of 3,5-Disubstituted Pyrazoles

This protocol is a generalized procedure that can be adapted for the synthesis of this compound. The key starting materials would be a trifluoromethylated β-diketone and isopropylhydrazine.

Materials:

-

Trifluoromethylated β-diketone (e.g., 4,4,4-trifluoro-1-isobutyl-1,3-butanedione)

-

Isopropylhydrazine

-

Ethanol (or other suitable solvent)

-

Catalytic amount of acid (e.g., HCl) or base, if required

-

Standard laboratory glassware and reflux apparatus

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the trifluoromethylated β-diketone (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add isopropylhydrazine (1-1.2 equivalents). If the hydrazine is in hydrochloride salt form, a base may be needed to liberate the free hydrazine.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

-

Characterization: The structure and purity of the final compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a 3,5-disubstituted pyrazole.

A Technical Guide to the Solubility of 3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive overview of the anticipated solubility behavior based on its structural features and the general properties of related pyrazole derivatives. Furthermore, it offers a detailed experimental protocol for determining its solubility in various organic solvents and a workflow for solubility assessment of new chemical entities. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this and similar compounds.

Introduction: Physicochemical Context

Pyrazole derivatives are a significant class of heterocyclic compounds in drug discovery, exhibiting a wide range of biological activities.[1][2] The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] The trifluoromethyl group's high electronegativity can influence the acidity or basicity of nearby functional groups, thereby affecting drug-target interactions.[4]

The structure of this compound combines the pyrazole core with a lipophilic isopropyl group and an electron-withdrawing trifluoromethyl group. These substitutions are expected to significantly influence its solubility profile. While pyrazole itself has limited solubility in water and is more soluble in organic solvents like ethanol, methanol, and acetone, the substituents on the target molecule will modulate this behavior.[5] The isopropyl group will likely increase its solubility in nonpolar organic solvents, whereas the trifluoromethyl group can enhance lipophilicity.[4]

Predicted Solubility Profile

While specific quantitative data is not available, a qualitative prediction of solubility in common organic solvents can be made based on the principle of "like dissolves like."

-

High Expected Solubility: In solvents that can engage in hydrogen bonding and have a moderate to high polarity, such as ethanol, methanol, acetone, and ethyl acetate . The pyrazole ring's nitrogen atoms can act as hydrogen bond acceptors.

-

Moderate Expected Solubility: In less polar solvents like dichloromethane and chloroform . The overall lipophilicity contributed by the isopropyl and trifluoromethyl groups should allow for some degree of dissolution.

-

Low Expected Solubility: In nonpolar aliphatic hydrocarbon solvents such as hexane and cyclohexane . The polar pyrazole core is likely to limit solubility in these solvents despite the presence of lipophilic groups.

-

Negligible Expected Solubility: In water , due to the compound's overall non-polar character.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in organic solvents has not been reported in peer-reviewed literature. Researchers are encouraged to use the experimental protocol provided in the following section to determine these values. The table below is provided as a template for recording experimentally determined solubility data.

Table 1: Experimental Solubility of this compound at Ambient Temperature

| Solvent | Molar Solubility (mol/L) | Mass Solubility (g/L) | Mass Solubility (mg/mL) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Chloroform | |||

| Toluene | |||

| Hexane |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8]

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled incubator or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid should be clearly visible.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The concentration of the dissolved solid should not change over time once equilibrium is established.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.

-

Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the filtered sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the solubility assessment of a new chemical entity.

Caption: General workflow for solubility assessment of a new chemical entity.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. Although quantitative data for this specific compound is not currently available, the principles discussed, along with the detailed experimental protocol, offer a robust approach for researchers to generate this critical information. The provided workflow for solubility assessment further serves as a valuable tool for the broader context of drug discovery and development, aiding in the selection and optimization of lead compounds with favorable physicochemical properties.

References

- 1. ijrpr.com [ijrpr.com]

- 2. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide on the 1H and 13C NMR Spectra of 3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole. Due to the limited availability of directly published experimental spectra for this specific compound, this guide outlines a plausible synthetic route and presents predicted NMR data based on established principles and spectral data from analogous structures. This information is intended to support researchers in the identification, characterization, and quality control of this and related fluorinated pyrazole compounds, which are of significant interest in medicinal chemistry and drug development.

Synthesis Methodology

The synthesis of this compound can be achieved through the condensation reaction of a suitable β-diketone with hydrazine hydrate. A general and effective approach involves the reaction of 1,1,1-trifluoro-4-methylpentane-2,4-dione with hydrazine.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,1,1-trifluoro-4-methylpentane-2,4-dione

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent like acetic acid)

-

Glacial acetic acid (catalyst, optional)

-

Sodium bicarbonate solution (for workup)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-trifluoro-4-methylpentane-2,4-dione (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (1.0-1.2 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

The reaction mixture is then heated to reflux and stirred for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is taken up in an organic solvent such as ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar pyrazoles and the known effects of the trifluoromethyl and isopropyl substituents on chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~6.4 | s | - | 1H | H-4 (pyrazole ring) |

| 2 | ~3.1 | sept | ~7.0 | 1H | -CH(CH₃)₂ |

| 3 | ~1.3 | d | ~7.0 | 6H | -CH(CH ₃)₂ |

| 4 | ~12-13 | br s | - | 1H | NH (pyrazole ring) |

s = singlet, d = doublet, sept = septet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment |

| 1 | ~155 | q | ~38 | C -3 (pyrazole ring) |

| 2 | ~148 | s | - | C -5 (pyrazole ring) |

| 3 | ~122 | q | ~268 | -C F₃ |

| 4 | ~102 | s | - | C -4 (pyrazole ring) |

| 5 | ~28 | s | - | -C H(CH₃)₂ |

| 6 | ~22 | s | - | -CH(C H₃)₂ |

s = singlet, q = quartet

NMR Data Interpretation and Structural Elucidation

The predicted NMR spectra provide key insights into the molecular structure of this compound.

Logical Workflow for Spectral Assignment

Caption: Workflow for correlating the structure of this compound with its predicted ¹H and ¹³C NMR signals.

Signaling Pathway of NMR Signal Generation

Caption: Simplified workflow of NMR signal generation from sample to spectrum.

Disclaimer: The NMR data presented in this document are predicted and should be used as a guide for spectral interpretation. Experimental verification is recommended for definitive structural confirmation.

Spectroscopic and Spectrometric Characterization of Trifluoromethyl-Substituted Pyrazoles: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) characterization of pyrazole derivatives, with a focus on trifluoromethyl-substituted compounds. While specific experimental data for 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole is not publicly available, this document presents representative data from closely related analogs and outlines detailed experimental protocols for acquiring such data. The methodologies and data interpretation principles described herein are broadly applicable to the analysis of novel pyrazole-based compounds in a drug discovery and development context.

Representative Spectroscopic and Spectrometric Data

The following tables summarize typical FT-IR and mass spectrometry data for pyrazole derivatives containing a trifluoromethyl group. This data is presented to illustrate the characteristic spectral features of this class of compounds.

FT-IR Spectroscopic Data of Representative Pyrazole Derivatives

| Compound Name | Key FT-IR Peaks (cm⁻¹) | Functional Group Assignments |

| 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one [1] | 1708, 1321 | C=O, Ar-CF₃ |

| 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-formyl-pyrazol-1-yl] benzoic acid [2] | 3095, 2672, 1694, 1608, 1131 | Aromatic C-H, C=O, C-F |

| 3,5-dimethylpyrazole [3] | - | The Fourier transform infrared (solid phase and gas phase) and Fourier transform Raman spectra of 3,5-DMP were recorded.[3] |

Mass Spectrometry Data of Representative Pyrazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrum (m/z) | Ionization Method |

| 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- [4] | C₅H₅F₃N₂ | 150.1018 | - | Electron Ionization[4] |

| 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one [1] | - | - | 328 (100%, M⁺), 327 (40%, M - H⁺), 259 (5%, M - CF₃⁺) | - |

| Methyl-1-phenyl-5-(isopropyl)-1H-pyrazole-3-carboxylate [5] | C₁₄H₁₇N₂O₂ | - | [M + H]⁺, 245.1290; found, 245.1288 | ESI⁺[5] |

Experimental Protocols

Detailed methodologies for the FT-IR and mass spectrometric analysis of pyrazole derivatives are provided below. These protocols are generalized and may require optimization based on the specific properties of the compound of interest.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[6]

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder.[6] Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Nujol Mull: Grind a small amount of the solid sample with a few drops of Nujol (mineral oil) to form a paste. Spread the paste between two salt plates (e.g., NaCl or KBr).

-

Thin Film: If the sample is a non-volatile liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate.

Data Acquisition:

-

Place the prepared sample in the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6]

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet/Nujol) to subtract from the sample spectrum.

Data Analysis:

-

Identify characteristic absorption bands in the spectrum.

-

Assign these bands to specific functional groups (e.g., N-H, C=N, C-F) by comparing the observed frequencies to correlation charts and spectral databases.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[6] It can also provide structural information through analysis of fragmentation patterns.[6]

Sample Preparation:

-

Prepare a dilute solution of the pyrazole derivative (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[6]

-

For direct infusion, filter the sample solution through a syringe filter (0.22 µm) to remove any particulate matter.[6]

-

For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is injected into an HPLC system coupled to the mass spectrometer.[6]

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration compound to ensure mass accuracy.[6]

-

Select the appropriate ionization mode (e.g., Electrospray Ionization (ESI) positive or negative, or Electron Impact (EI)).[6] ESI is generally suitable for polar and thermally labile compounds, while EI is used for volatile and thermally stable compounds.[6]

-

Optimize the ionization source parameters, such as capillary voltage, cone voltage, and gas flow rates, to maximize the signal intensity of the analyte.[6]

Data Acquisition:

-

Acquire the mass spectrum in full scan mode to detect all ions within a specified mass range.[6]

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion as the precursor ion and inducing fragmentation.[6]

Visualizations

The following diagrams illustrate the general workflows for the experimental protocols described above.

Caption: Workflow for FT-IR Spectroscopy.

Caption: Workflow for Mass Spectrometry.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental FTIR, FT-IR (gas phase), FT-Raman and NMR spectra, hyperpolarizability studies and DFT calculations of 3,5-dimethylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- [webbook.nist.gov]

- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

biological activity of trifluoromethylated pyrazoles

An In-depth Technical Guide to the Biological Activity of Trifluoromethylated Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs.[1][2][3] The incorporation of a trifluoromethyl (CF3) group into the pyrazole scaffold has become a pivotal strategy in drug design. The unique properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[4][5][6] This guide provides a comprehensive technical overview of the diverse biological activities of trifluoromethylated pyrazoles, focusing on their anticancer, antibacterial, anti-inflammatory, and insecticidal/antifungal properties. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a valuable resource for professionals in drug discovery and development.

Anticancer Activity

Trifluoromethylated pyrazoles have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines. Their mechanisms of action are diverse, primarily involving the disruption of cellular machinery essential for cancer cell proliferation and survival.

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of trifluoromethylated pyrazole derivatives exert their anticancer effects by targeting tubulin, a critical protein for microtubule formation. By inhibiting tubulin polymerization, these compounds disrupt the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

For instance, hybrid analogues of combretastatin A-4 (CA-4), a known tubulin inhibitor, have been synthesized by incorporating a trifluoromethyl-pyrazole motif.[7][8] One such analogue, referred to as C-23, demonstrated potent cytotoxicity against MCF-7 (breast), HeLa (cervical), and B16F10 (melanoma) cancer cells.[7] This compound was found to bind to the colchicine binding site on tubulin, thereby inhibiting microtubule assembly and leading to cell death.[7]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative trifluoromethylated pyrazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Assay | Metric | Value (µM) | Reference |

| Compound C-23 | MCF-7 (Breast) | Cytotoxicity | IC50 | 0.015 | [7] |

| HeLa (Cervical) | Cytotoxicity | IC50 | 0.021 | [7] | |

| B16F10 (Melanoma) | Cytotoxicity | IC50 | 0.018 | [7] | |

| Compound 7 | A549 (Lung) | Antiproliferative | IC50 | 0.15 | [8] |

| HeLa (Cervical) | Antiproliferative | IC50 | 0.33 | [8] | |

| HepG2 (Liver) | Antiproliferative | IC50 | 0.21 | [8] | |

| MCF-7 (Breast) | Antiproliferative | IC50 | 0.25 | [8] | |

| Compound 5a | HL-60 (Leukemia) | Antiproliferative | GI50 | 1.36 | [9] |

| RPMI-8226 (Leukemia) | Antiproliferative | GI50 | 0.27 | [9] | |

| KM-12 (Colon) | Antiproliferative | GI50 | 1.25 | [9] | |

| BT-549 (Breast) | Antiproliferative | GI50 | 1.33 | [9] | |

| Compound 5c | HL-60 (Leukemia) | Antiproliferative | GI50 | 0.31 | [9] |

| RPMI-8226 (Leukemia) | Antiproliferative | GI50 | 0.33 | [9] | |

| KM-12 (Colon) | Antiproliferative | GI50 | 1.15 | [9] | |

| BT-549 (Breast) | Antiproliferative | GI50 | 1.29 | [9] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the trifluoromethylated pyrazole compounds and incubated for an additional 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase convert MTT into purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration causing 50% inhibition of cell growth) is determined.[10]

Antibacterial Activity

Trifluoromethylated pyrazoles have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[11][12][13]

Mechanism of Action

The antibacterial mechanism of these compounds often involves multiple modes of action, suggesting they may target processes that have a global effect on bacterial cell function.[12] This multi-target profile is advantageous as it can reduce the likelihood of bacteria developing resistance. Furthermore, these compounds are effective at inhibiting and eradicating bacterial biofilms, which are notoriously difficult to treat.[11][14]

Quantitative Data: Antibacterial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for several trifluoromethyl-substituted pyrazole derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 6 | Enterococcus faecalis (ATCC 29212) | 3.12 | [11][12] |

| Enterococcus faecium (VRE, ATCC 700221) | 1.56 | [11][12] | |

| Compound 10 (Chloro derivative) | MRSA (ATCC 33591) | 3.12 | [11][12] |

| Staphylococcus aureus (ATCC 29213) | 3.12 | [11][12] | |

| Compound 11 (Bromo derivative) | MRSA (ATCC 33591) | 3.12 | [11][12] |

| Compound 13 (CF3 derivative) | MRSA (ATCC 33591) | 3.12 | [11][12] |

| N-Unsubstituted 4-nitrosopyrazoles | Mycobacterium tuberculosis | up to 0.36 | [15] |

| Streptococcus pyogenes | up to 7.8 | [15] | |

| Staphylococcus aureus | up to 15.6 | [15] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

-

Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biofilm Eradication Assay

-

Biofilm Formation: Bacteria are grown in 96-well plates for 24-48 hours to allow for the formation of a mature biofilm.

-

Treatment: The planktonic (free-floating) bacteria are removed, and the wells are washed. The established biofilms are then treated with various concentrations of the test compounds and incubated for another 24 hours.

-

Quantification: The viability of the remaining biofilm is quantified using methods such as crystal violet staining (to measure biomass) or a resazurin-based assay (to measure metabolic activity). The results are compared to untreated controls.[11][12]

Anti-inflammatory Activity

Certain trifluoromethylated pyrazoles act as potent anti-inflammatory agents, primarily by inhibiting cyclooxygenase (COX) enzymes. The pyrazole scaffold is a key feature of several well-known COX-2 selective inhibitors, such as Celecoxib.[16]

Mechanism of Action: COX-2 Inhibition

COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Trifluoromethylpyrazoles have been designed as potential selective COX-2 inhibitors.[17]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity of trifluoromethylpyrazole derivatives was evaluated using the carrageenan-induced rat paw edema assay.

| Compound Class | Number of Compounds Tested | Anti-inflammatory Activity Range (%) | Reference |

| 5-Trifluoromethyl-Δ²-pyrazolines (3) | 5 | 47 - 65 | [17] |

| 3-Trifluoromethylpyrazoles (4) | 5 | 62 - 76 | [17] |

| 5-Trifluoromethylpyrazoles (5) | 5 | 50 - 64 | [17] |

| Indomethacin (Standard) | 1 | 78 | [17] |

Experimental Protocols

Carrageenan-Induced Rat Paw Edema Assay

-

Animal Model: Male Wistar rats are typically used for this in vivo assay.

-

Compound Administration: The test compounds (e.g., trifluoromethylpyrazoles) or a control vehicle are administered orally or intraperitoneally to the rats. A standard anti-inflammatory drug like indomethacin is used as a positive control.

-

Induction of Inflammation: After a set period (e.g., 1 hour), a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.

-

Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each compound-treated group relative to the control group.[17]

Insecticidal and Antifungal Activity

The trifluoromethyl-pyrazole scaffold is a critical component of many commercial agrochemicals. Phenylpyrazoles, such as Fipronil, are broad-spectrum insecticides that target the central nervous system of insects.[18] Additionally, other derivatives have been developed as potent fungicides, acting as succinate dehydrogenase inhibitors (SDHIs).[19]

Mechanism of Action

-

Insecticidal: Phenylpyrazole insecticides act as antagonists of the γ-aminobutyric acid (GABA) receptor. They block GABA-gated chloride channels in nerve cells, which disrupts normal nerve function, leading to hyperexcitation, paralysis, and death of the insect.[18][20]

-

Antifungal: Pyrazole-carboxamide derivatives can act as Succinate Dehydrogenase Inhibitors (SDHIs). They block the mitochondrial respiratory chain in fungi by inhibiting the succinate dehydrogenase enzyme, which is crucial for cellular respiration and energy production.[19]

Quantitative Data: Fungicidal and Insecticidal Activity

The following tables summarize the against various fungi and insects.

Table 4.1: Fungicidal Activity (EC50)

| Compound | Fungal Pathogen | EC50 (µg/mL) | Reference |

| 7a | Gibberella zeae | 1.8 | [19] |

| 7c | Fusarium oxysporum | 1.5 | [19] |

| 7c | Cytospora mandshurica | 3.6 | [19] |

| 7f | Phytophthora infestans | 6.8 | [19] |

Table 4.2: Insecticidal Activity (LC50)

| Compound Class | Insect Species | LC50 (mg/L) | Reference |

| Phenylpyrazoles with 2,2,2-trichloro-1-alkoxyethyl moiety | Plutella xylostella (Diamondback moth) | 0.09 - 1.51 | [20] |

| Aphis craccivora (Bean aphid) | 0.35 - 5.86 | [20] | |

| Culex pipiens pallens (Mosquito) | 0.11 - 2.87 | [20] |

Experimental Protocols

Antifungal Bioassay (Mycelial Growth Rate Method)

-

Medium Preparation: Potato dextrose agar (PDA) medium is prepared and sterilized. The test compounds are dissolved in a solvent (e.g., acetone) and added to the molten PDA at various concentrations.

-

Inoculation: A mycelial disc from a fresh culture of the target fungus is placed at the center of each Petri dish containing the amended PDA.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for several days.

-

Measurement: The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to a control plate containing only the solvent.

-

Data Analysis: The EC50 value (the concentration that inhibits 50% of mycelial growth) is calculated from the dose-response data.[19]

Insecticidal Bioassay (Leaf-Dip Method for Plutella xylostella)

-

Solution Preparation: Test compounds are dissolved in a solvent with a surfactant to create a series of test solutions.

-

Leaf Treatment: Cabbage leaf discs are dipped into the test solutions for a few seconds and then allowed to air dry.

-

Insect Exposure: The treated leaf discs are placed in Petri dishes, and a specific number of insect larvae (e.g., third-instar P. xylostella) are introduced.

-

Incubation: The dishes are kept under controlled conditions of temperature, humidity, and light.

-

Mortality Assessment: Mortality counts are recorded after a specific period (e.g., 48 or 72 hours).

-

Data Analysis: The LC50 value (the concentration that causes 50% mortality) is calculated using probit analysis.[20]

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Mechanism of Action of 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole and Structurally Related Compounds

Disclaimer: Specific mechanistic data for 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole is not extensively available in publicly accessible research. This guide, therefore, provides a comprehensive overview of the known and putative mechanisms of action based on the biological activities of structurally related pyrazole derivatives, particularly those bearing trifluoromethyl and isopropyl or other small alkyl substituents.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The incorporation of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[3][4] The presence of an isopropyl group at the 5-position can also influence the compound's steric and electronic properties, potentially modulating its interaction with biological targets.

This technical guide synthesizes the available information on the biological targets and mechanisms of action of trifluoromethyl-substituted pyrazole derivatives, providing a foundational understanding for researchers, scientists, and drug development professionals.

Potential Biological Targets and Mechanisms of Action

Based on the activities of analogous compounds, this compound could potentially exert its effects through one or more of the following mechanisms:

1. Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition:

A significant number of pyrazole derivatives are known to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[5][6][7] Notably, the highly successful non-steroidal anti-inflammatory drug (NSAID) Celecoxib features a trifluoromethyl-substituted pyrazole core. The trifluoromethyl group in such compounds often plays a crucial role in their selective inhibition of COX-2 over COX-1.[8]

-

Signaling Pathway: The inhibition of COX enzymes blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

dot ```dot graph COX_Pathway { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead=vee, penwidth=1.5];

Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX_Enzymes [label="COX-1 / COX-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrazole_Compound [label="this compound\n(Putative Inhibitor)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Arachidonic_Acid -> COX_Enzymes; COX_Enzymes -> Prostaglandins; Prostaglandins -> Inflammation; Pyrazole_Compound -> COX_Enzymes [label="Inhibition", arrowhead=tee, color="#EA4335"]; }

Caption: Hypothesized inhibition of the EGFR signaling pathway by a pyrazole compound.

3. Insecticidal Activity via GABA Receptor Modulation:

Phenylpyrazole insecticides, such as Fipronil, which also contain a trifluoromethyl group, are known to act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in insects. [1][9][10]This leads to hyperexcitation of the insect's central nervous system. The alkyl groups on the pyrazole ring can influence the potency of this interaction. [9]

-

Signaling Pathway: Blockade of the GABA-gated chloride channel prevents the influx of chloride ions into the neuron, thereby inhibiting the hyperpolarizing effect of GABA and leading to uncontrolled neuronal firing.

dot

Caption: Putative antagonistic action on the GABA receptor by a pyrazole compound.

Quantitative Data for Structurally Related Pyrazole Derivatives

While specific quantitative data for this compound is not available, the following table summarizes the inhibitory concentrations (IC50) of various trifluoromethyl-substituted pyrazole derivatives against different biological targets, providing a reference for potential efficacy.

| Compound Class | Target | IC50 (µM) | Reference |

| Trifluoromethyl-pyrazole-carboxamides | COX-1 | 0.46 | [6] |

| Trifluoromethyl-pyrazole-carboxamides | COX-2 | 2.65 - 3.82 | [6] |

| Pyrazole carbaldehyde derivatives | PI3 Kinase | 0.25 | [3] |

| N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamides | HepG2 cancer cells | 6.1 - 7.9 | [5] |

| Diaryl(trifluoromethyl)pyrazoles | MCF-7 cancer cells | 5.8 - 9.3 | [11] |

| Fluorosulfate-containing pyrazoles | Butyrylcholinesterase (BuChE) | 0.79 | [12] |

Experimental Protocols

The following are generalized protocols for key experiments relevant to the potential activities of this compound.

1. General Protocol for Knorr Pyrazole Synthesis:

This is a classical method for synthesizing pyrazoles from 1,3-dicarbonyl compounds and hydrazines.

-

Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl precursor (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Hydrazine: Add the desired hydrazine derivative (1.0 equivalent). For the synthesis of the title compound, a hydrazine source would be reacted with a trifluoromethylated and isopropyl-substituted 1,3-dicarbonyl.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

dot

Caption: General experimental workflow for the Knorr pyrazole synthesis.

2. In Vitro COX Inhibition Assay (Colorimetric):

This assay measures the peroxidase component of COX enzymes.

-

Reagents: Assay buffer, Heme, COX-1 or COX-2 enzyme, test compound dilutions, and arachidonic acid (substrate). [13]* Procedure:

-

In a 96-well plate, add assay buffer, heme, and the COX enzyme to the appropriate wells.

-

Add the test compound at various concentrations to the inhibitor wells.

-

Incubate the plate, typically for 10 minutes at 37°C, to allow the inhibitor to interact with the enzyme. [14] 4. Initiate the reaction by adding arachidonic acid.

-

The peroxidase activity is measured colorimetrically by monitoring the appearance of an oxidized product at a specific wavelength (e.g., 590 nm). [13]* Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

3. Antimicrobial Susceptibility Testing (Broth Microdilution):

This method determines the Minimum Inhibitory Concentration (MIC) of a compound. [15][16]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. [15]* Serial Dilutions: The test compound is serially diluted in a 96-well plate containing growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [16] 4. MTT Assay for Cytotoxicity:

This assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability. [17][18][19]

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured on a plate reader at a wavelength of approximately 570-590 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

References

- 1. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. srrjournals.com [srrjournals.com]

- 7. dovepress.com [dovepress.com]

- 8. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. cyrusbio.com.tw [cyrusbio.com.tw]

Unveiling 3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole: A Technical Overview of its Synthesis and Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the synthesis and potential applications of the heterocyclic compound 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole (CAS No. 52118-86-2). While the specific discovery and detailed historical account of this particular molecule are not extensively documented in publicly available literature, this paper constructs a comprehensive overview based on established synthetic methodologies for structurally related pyrazoles. This guide provides a plausible synthesis route, detailed experimental protocols for analogous compounds, and an exploration of potential applications in medicinal chemistry and agrochemistry, drawing parallels from similar molecular scaffolds. The inclusion of trifluoromethyl and isopropyl moieties suggests potential for enhanced biological activity and favorable pharmacokinetic properties.

Introduction

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone in medicinal and agricultural chemistry. Their versatile chemical nature allows for a wide range of substitutions, leading to a diverse array of biological activities. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. Similarly, the isopropyl group can influence the steric and electronic properties of a molecule, impacting its interaction with biological targets. The combination of these functional groups in the pyrazole core, as seen in this compound, presents a compound of significant interest for further investigation. Although its specific history is not well-documented, its structural motifs are present in a variety of bioactive molecules, including anti-inflammatory agents, antimicrobials, and herbicides.[1][2]

Hypothetical Discovery and Historical Context

It is plausible that this compound was first synthesized as part of a broader investigation into the structure-activity relationships of substituted pyrazoles. Researchers likely explored the impact of combining the electron-withdrawing trifluoromethyl group with a moderately bulky alkyl group like isopropyl on the pyrazole scaffold. Such studies are common in both academic and industrial research settings aiming to discover novel compounds with desirable biological activities.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a highly plausible and efficient method involves the condensation of a suitable 1,3-diketone with hydrazine hydrate. The key starting material would be 1,1,1-trifluoro-4-methylpentane-2,4-dione.

General Synthetic Pathway

The most probable synthetic route is the reaction of 1,1,1-trifluoro-4-methylpentane-2,4-dione with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid. The reaction proceeds through a cyclocondensation mechanism to yield the target pyrazole.

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol for an Analogous Synthesis

The following protocol is adapted from the synthesis of similar trifluoromethyl-substituted pyrazoles and can be reasonably expected to yield the target compound with minor modifications.[3]

Synthesis of 1-(3,5-Di-t-butyl-4-hydroxybenzyl)-5-methyl-3-(trifluoromethyl)pyrazole [3]

-

Reactants:

-

3,5-Di-t-butyl-4-hydroxybenzylhydrazine

-

Trifluoroacetylacetone

-

Ethanol (solvent)

-

-

Procedure:

-

A solution of 3,5-di-t-butyl-4-hydroxybenzylhydrazine (1 mmol) in ethanol (10 mL) is prepared.

-

Trifluoroacetylacetone (1.1 mmol) is added to the solution.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate (10:1) to give the pure product.

-

To adapt this for the synthesis of this compound, one would use hydrazine hydrate instead of the substituted hydrazine and 1,1,1-trifluoro-4-methylpentane-2,4-dione as the diketone. The reaction conditions (temperature, time, and solvent) may require optimization to maximize the yield.

Physicochemical Properties and Spectroscopic Data

Specific, experimentally determined physicochemical and spectroscopic data for this compound are not available in the public domain. However, based on its structure, the following properties can be anticipated.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | C7H9F3N2[4] |

| Molecular Weight | 178.16 g/mol [4] |

| Appearance | Likely a colorless to pale yellow solid or oil |

| Melting Point | Expected to be relatively low |

| Boiling Point | Expected to be moderately high due to hydrogen bonding |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, DMF) |

| Purity | Commercially available with ≥98% purity[4] |

Spectroscopic data for structurally related compounds can provide an indication of the expected spectral features.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the isopropyl group (a doublet and a septet), a signal for the pyrazole ring proton, and a broad signal for the N-H proton. |

| ¹³C NMR | Resonances for the isopropyl carbons, the pyrazole ring carbons, and a quartet for the trifluoromethyl carbon due to C-F coupling. |

| ¹⁹F NMR | A singlet for the CF₃ group. |

| IR Spectroscopy | Characteristic bands for N-H stretching, C-H stretching, C=N stretching, and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Potential Applications and Biological Activity

While no specific biological activities have been reported for this compound, the pyrazole scaffold with these particular substituents is of high interest in drug discovery and agrochemistry.

Medicinal Chemistry

-

Anti-inflammatory Activity: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation. The trifluoromethyl group can enhance the binding to the active site of these enzymes.[5]

-

Antimicrobial Activity: Pyrazole-containing compounds have shown a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The lipophilic nature of the trifluoromethyl and isopropyl groups may facilitate penetration through microbial cell membranes.[2]

-

Anticancer Activity: Substituted pyrazoles have been investigated as potential anticancer agents, targeting various kinases and other proteins involved in cell proliferation and survival.[6]

Agrochemicals

-

Herbicides: Pyrazole derivatives are used as herbicides. For instance, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is an intermediate in the production of the herbicide pyroxasulfone.[7] The structural similarity suggests that this compound could be a building block for new herbicidal compounds.

-

Insecticides and Fungicides: The pyrazole core is also found in various insecticides and fungicides, indicating another potential avenue for the application of this molecule.

Future Directions

The lack of detailed information on this compound highlights an opportunity for further research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: A comprehensive study detailing the optimized synthesis, purification, and full spectroscopic characterization (NMR, IR, MS, and elemental analysis) of the compound is warranted.

-

Biological Screening: A thorough evaluation of its biological activity across a range of assays, including anti-inflammatory, antimicrobial, and anticancer screens, could reveal its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of related analogs would provide valuable insights into the SAR and guide the design of more potent and selective compounds.

-

Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action would be crucial for its development as a potential therapeutic or agrochemical agent.

Conclusion